molecular formula C7H8BrN3 B2622704 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 2088840-42-8

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Cat. No.: B2622704
CAS No.: 2088840-42-8
M. Wt: 214.066
InChI Key: WMUZLSJLUDHWTO-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromo substituent at the 4-position of the pyrazole ring and a nitrile group attached to a methyl-substituted carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts like Lewis acids or transition metals are often employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromo substituent.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Cyclization Reactions: Products include complex heterocyclic compounds formed through intramolecular cyclization.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles with industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 2-(4-bromo-1H-pyrazol-1-yl)aniline
  • 3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline

Uniqueness

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to the presence of both a bromo substituent and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-7(2,5-9)11-4-6(8)3-10-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUZLSJLUDHWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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